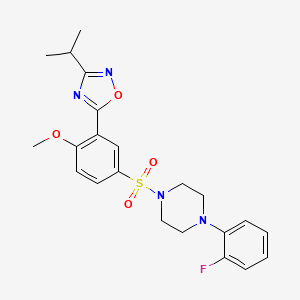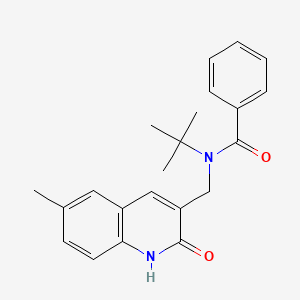
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, commonly known as TBAQ, is a chemical compound that has gained significant attention and interest in the scientific research community due to its potential applications in various fields. TBAQ is a synthetic derivative of quinoline, a heterocyclic aromatic compound, and belongs to the class of benzamides.
Applications De Recherche Scientifique
TBAQ has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of TBAQ is in the field of cancer research. TBAQ has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. TBAQ has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of TBAQ involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. TBAQ binds to the catalytic domain of PARP and prevents its activity, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. TBAQ has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
TBAQ has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, TBAQ has been shown to inhibit the growth of bacteria and fungi. TBAQ has also been found to modulate the activity of ion channels, which are involved in the regulation of cell signaling and neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
TBAQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. TBAQ is also stable and can be stored for long periods of time without degradation. However, TBAQ has some limitations for lab experiments. It is a relatively new compound, and its effects on human health and the environment are not well understood. Further studies are needed to fully understand the potential risks associated with the use of TBAQ.
Orientations Futures
There are several future directions for the research on TBAQ. One of the most promising directions is the development of TBAQ-based drugs for the treatment of cancer and inflammatory diseases. TBAQ can also be used as a tool for studying the role of PARP in DNA repair and the regulation of cell signaling. Further studies are needed to explore the potential applications of TBAQ in other fields of scientific research, such as neuroscience and microbiology.
Conclusion:
In conclusion, TBAQ is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBAQ has been found to exhibit anti-cancer, anti-inflammatory, antimicrobial, and ion channel modulating properties. TBAQ inhibits the activity of PARP and NF-κB, leading to the induction of apoptosis and the inhibition of inflammation. TBAQ has several advantages for lab experiments, but its potential risks are not well understood. Further studies are needed to fully understand the potential applications of TBAQ in various fields of scientific research.
Méthodes De Synthèse
The synthesis of TBAQ involves the reaction of 2-hydroxy-6-methylquinoline with benzoyl chloride in the presence of tert-butylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield TBAQ. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propriétés
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-19-17(12-15)13-18(20(25)23-19)14-24(22(2,3)4)21(26)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGXOMDZHNIADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)


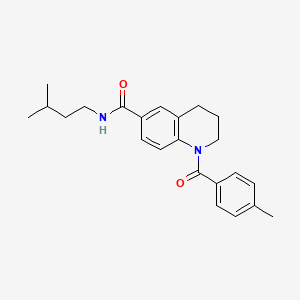
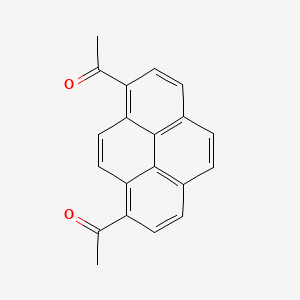
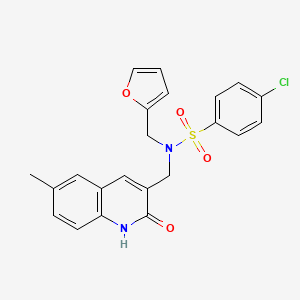
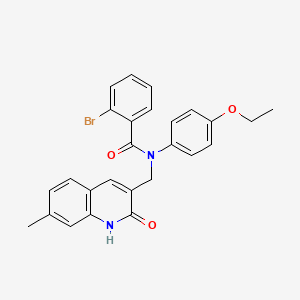
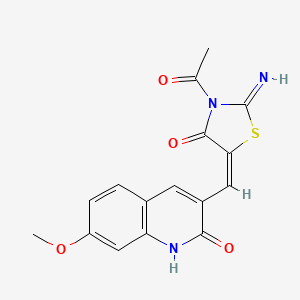
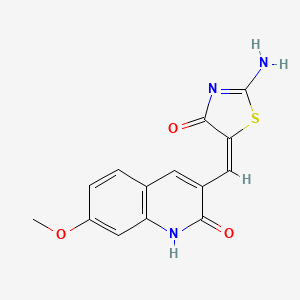
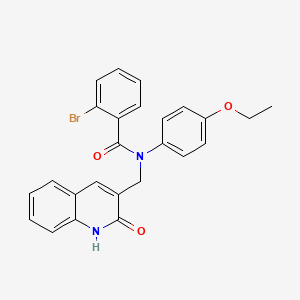
![N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)
